4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dimethyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(2)14(13-11(8)12(15)16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXZDZKWRAVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-61-7 | |
| Record name | 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most direct route to 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid begins with the cyclocondensation of phenylhydrazine with a β-keto ester bearing methyl groups at the α- and β-positions. For example, methyl 3-oxo-2,4-dimethylpent-4-enoate reacts with phenylhydrazine in ethanol under reflux to form the pyrazole ester intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Key Reaction Parameters (Table 1):
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Optimization of Cyclocondensation
-
Catalyst Screening : The addition of acetic acid (10 mol%) accelerates cyclization by protonating the carbonyl oxygen, enhancing electrophilicity.
-
Steric Effects : Bulky substituents on the β-keto ester reduce yield due to hindered cyclization. Methyl groups at the α- and β-positions minimize steric clashes.
Hydrolysis of Pyrazole-3-Carboxylate Esters
Alkaline Hydrolysis Conditions
The ester intermediate undergoes hydrolysis in aqueous sodium hydroxide (2 M) at 90°C for 4 hours to yield the carboxylic acid. This step achieves near-quantitative conversion (95–98%) due to the electron-withdrawing effect of the pyrazole ring, which activates the ester toward nucleophilic attack.
Hydrolysis Data (Table 2):
| Parameter | Value |
|---|---|
| Base | NaOH (2 M) |
| Temperature | 90°C |
| Reaction Time | 4 hours |
| Yield | 95–98% |
Acidic Hydrolysis Alternatives
Hydrochloric acid (6 M) at reflux achieves comparable yields (92–94%) but requires longer reaction times (8–10 hours). Acidic conditions are less favored due to potential side reactions, such as decarboxylation at elevated temperatures.
Alternative Synthesis via Oxidation of Pyrazole-3-Methanol
Oxidation Protocols
An alternative route involves the oxidation of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-methanol using potassium permanganate (KMnO₄) in acidic media. This method is less efficient (yield: 55–60%) due to overoxidation risks but serves as a viable pathway when ester precursors are unavailable.
Oxidation Data (Table 3):
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ in H₂SO₄ | 60°C, 3 hours | 58% |
| Jones reagent (CrO₃) | 0°C, 1 hour | 62% |
Purification and Characterization
Recrystallization Techniques
The crude carboxylic acid is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with >99% purity (HPLC). Melting point analysis confirms consistency (mp: 214–216°C).
Chemical Reactions Analysis
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using halogens or nitro groups as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
Pharmacological Applications
DM-PCA exhibits potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that DM-PCA may inhibit inflammatory pathways, making it a candidate for the treatment of inflammatory diseases. In vitro studies have shown its effectiveness in reducing pro-inflammatory cytokine production in macrophages.
- Anticancer Properties : Preliminary studies suggest that DM-PCA can induce apoptosis in cancer cell lines. It has been observed to inhibit cell proliferation and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Cyclic AMP Phosphodiesterase Inhibition : DM-PCA has been noted for its interaction with cyclic AMP phosphodiesterases, which play a crucial role in various physiological processes. This mechanism could be leveraged for developing drugs targeting conditions related to cAMP dysregulation .
Cell Biology Applications
DM-PCA serves as an important tool in cell biology research:
- Buffering Agent : It is used as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels between 6 and 8.5. This property is critical for preserving cellular functions during experimental procedures .
- Cell Proliferation Studies : The compound has been utilized in assays to study the effects of various treatments on cell growth and viability, providing insights into cellular responses to different stimuli.
Material Science Applications
In material sciences, DM-PCA is explored for its potential use in synthesizing novel materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
- Nanotechnology : Research is ongoing into using DM-PCA as a precursor for nanoparticles, which could have applications in drug delivery systems and imaging techniques.
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of DM-PCA on lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
| Parameter | Control | DM-PCA Treatment |
|---|---|---|
| TNF-alpha (pg/mL) | 150 ± 10 | 75 ± 5 |
| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 |
Case Study 2: Anticancer Activity
In a study examining the cytotoxic effects of DM-PCA on breast cancer cells (MCF-7), the compound showed a dose-dependent decrease in cell viability after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 80 |
| 50 | 50 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a comparative analysis with analogous pyrazole derivatives is essential. Key structural analogs include:
1-Phenyl-3-carboxy-1H-pyrazole Derivatives
- 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid : Lacks the 5-methyl group, reducing steric hindrance. Studies show that this compound exhibits lower thermal stability compared to the 4,5-dimethyl analog, as methyl groups at both positions enhance rigidity .
- This derivative demonstrates weaker intermolecular interactions in crystal packing due to reduced van der Waals contacts .
Tetrazole-Modified Pyrazole Derivatives
A derivative synthesized in recent work, 5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, replaces the carboxylic acid with a tetrazole moiety. This substitution improves metabolic stability and bioavailability, as tetrazoles are resistant to enzymatic hydrolysis compared to carboxylic acids. However, the tetrazole group introduces polarity, reducing membrane permeability .
Coumarin-Conjugated Pyrazoles
Coumarin-functionalized pyrazoles, such as those reported in , exhibit enhanced fluorescence properties and antimicrobial activity. The coumarin moiety introduces π-π stacking interactions, which are absent in this compound. Such conjugates are promising for bioimaging but may suffer from photodegradation .
Data Table: Comparative Properties of Selected Pyrazole Derivatives
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| This compound | 4-Me, 5-Me, 1-Ph, 3-COOH | High crystallinity, moderate solubility in polar solvents | Pharmaceutical intermediates |
| 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | 4-Me, 1-Ph, 3-COOH | Lower thermal stability, higher solubility | Ligand design |
| Tetrazole-modified pyrazole derivative | Tetrazole, coumarin | Enhanced metabolic stability, reduced permeability | Drug discovery |
| Coumarin-conjugated pyrazole | Coumarin, 3-COOH | Fluorescence, antimicrobial activity | Bioimaging, therapeutics |
Research Findings and Structural Insights
- Crystallographic Analysis : The SHELX software suite () has been instrumental in resolving the crystal structures of pyrazole derivatives. For this compound, SHELXL refinement reveals a planar pyrazole ring with dihedral angles between substituents influencing packing efficiency .
- Reactivity: The carboxylic acid group in this compound participates in salt formation with amines, a property less pronounced in tetrazole analogs due to their zwitterionic nature .
Biological Activity
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 153863-61-7) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure includes a pyrazole ring substituted with methyl and phenyl groups, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication processes.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cells : A study reported an IC50 value of approximately 15 µM against non-small cell lung cancer (NSCLC) cells, indicating significant potential as an anticancer agent .
In Vivo Studies
Animal model studies have further elucidated the pharmacological effects of this compound:
- Dosage Effects : In xenograft models, higher doses of the compound correlated with increased tumor growth inhibition, suggesting a dose-dependent response .
Comparative Analysis
When compared to other pyrazole derivatives, this compound shows unique properties due to its specific substitution pattern. The following table summarizes the comparative biological activities of related compounds:
| Compound | Activity Type | Notable Effects |
|---|---|---|
| 2-Trifluoromethylfuran | Antimalarial | Effective against malaria parasites |
| 3-Fluorobenzofuran | Antibacterial | Significant antibacterial properties |
| This compound | Antiviral & Anticancer | Inhibits HIV reverse transcriptase; cytotoxic to NSCLC cells |
Case Studies
Several studies have documented the biological activity of pyrazole derivatives similar to this compound:
- Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at the pyrazole ring significantly influenced their efficacy .
- Anti-inflammatory Properties : Some derivatives exhibited promising anti-inflammatory effects comparable to standard drugs like dexamethasone. This suggests potential applications in treating inflammatory diseases .
Q & A
Q. How can the synthetic route for 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid be optimized to enhance yield and purity?
Methodological Answer: Optimization typically involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For pyrazole derivatives, cyclocondensation of hydrazines with β-keto esters or diketones is common. For example, refluxing in ethanol with acetic acid as a catalyst (70–80°C, 12–24 hours) has been effective for analogous compounds . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can improve purity. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR : and NMR resolve substituent positions on the pyrazole and phenyl rings. For example, methyl groups at positions 4 and 5 of the pyrazole ring typically appear as singlets in NMR .
- FT-IR : Confirms the carboxylic acid moiety (C=O stretch at ~1700 cm) and aromatic C-H stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Provides unambiguous structural confirmation, as demonstrated for related pyrazole-carboxylic acids .
Q. What purification strategies are recommended post-synthesis to isolate the target compound?
Methodological Answer: After acid-base extraction (using NaOH/HCl to isolate the carboxylic acid), recrystallization from ethanol/water mixtures (7:3 v/v) is effective. For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves >95% purity. Centrifugation or filtration under reduced pressure removes residual particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. To address this:
- Perform variable-temperature NMR to detect tautomeric shifts.
- Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-311++G(d,p) level).
- Cross-validate with X-ray crystallography, as seen in studies of 5-(4-fluorophenyl)pyrazole derivatives .
- Use deuterated DMSO or CDCl to minimize solvent interference .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer: SAR studies require synthesizing analogs with systematic substitutions (e.g., halogenation, methylation) on the phenyl or pyrazole rings. For example:
- Replace the 4,5-dimethyl groups with ethyl or trifluoromethyl to assess steric/electronic effects.
- Test activity against target enzymes (e.g., COX-2, kinases) using in vitro assays.
- Correlate results with computational docking (AutoDock Vina, Schrödinger Suite) to identify binding interactions. Prior studies on 5-(2,4-dichlorophenyl)pyrazole derivatives highlight the importance of electron-withdrawing groups for bioactivity .
Q. What strategies mitigate solubility challenges in biological assays?
Methodological Answer: Low aqueous solubility is common for carboxylic acid derivatives. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Prepare sodium salts by neutralizing the carboxylic acid with NaOH (pH 7–8).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Prodrug synthesis : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock, Glide) and molecular dynamics simulations (GROMACS) model ligand-target interactions. Steps include:
- Retrieve target protein structures from the PDB (e.g., COX-2: PDB 5KIR).
- Prepare the ligand (protonation states, energy minimization).
- Validate docking protocols with known inhibitors (e.g., celecoxib).
- Analyze binding affinities and hydrogen-bonding networks. Studies on 5-(4-fluorophenyl)pyrazole analogs demonstrate strong correlations between docking scores and experimental IC values .
Key Considerations for Experimental Design
- Stability : The compound is stable under inert atmospheres but may degrade in light or humid conditions. Store at –20°C in amber vials .
- Toxicity : Limited data exist; assume acute toxicity and use PPE (gloves, goggles, respirators) during handling .
- Data Validation : Cross-reference spectral data with synthetic intermediates and computational models to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
